molecular formula C7H4Br2ClF B1450041 2,6-Dibromo-3-fluorobenzyl chloride CAS No. 1804933-18-3

2,6-Dibromo-3-fluorobenzyl chloride

Cat. No.: B1450041
CAS No.: 1804933-18-3
M. Wt: 302.36 g/mol
InChI Key: ZRUYWCGUKKOHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3-fluorobenzyl chloride: is an organic compound with the molecular formula C7H4Br2ClF It is a derivative of benzyl chloride, where the benzene ring is substituted with two bromine atoms at the 2 and 6 positions and a fluorine atom at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-fluorobenzyl chloride typically involves the bromination and chlorination of fluorobenzene derivatives. One common method includes the following steps:

    Bromination: Fluorobenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2 and 6 positions.

    Chlorination: The resulting 2,6-dibromo-3-fluorobenzene is then subjected to chlorination using thionyl chloride (SOCl2) to introduce the benzyl chloride group at the 1 position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-fluorobenzyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The benzyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

    Oxidation: The compound can be oxidized to form 2,6-dibromo-3-fluorobenzaldehyde or 2,6-dibromo-3-fluorobenzoic acid.

    Reduction: Reduction reactions can convert the benzyl chloride group to a benzyl alcohol or benzylamine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Derivatives such as 2,6-dibromo-3-fluorobenzylamine, 2,6-dibromo-3-fluorobenzyl alcohol, or 2,6-dibromo-3-fluorobenzyl thiol.

    Oxidation: 2,6-dibromo-3-fluorobenzaldehyde or 2,6-dibromo-3-fluorobenzoic acid.

    Reduction: 2,6-dibromo-3-fluorobenzyl alcohol or 2,6-dibromo-3-fluorobenzylamine.

Scientific Research Applications

Chemistry: 2,6-Dibromo-3-fluorobenzyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, this compound can be used to study the effects of halogenated benzyl derivatives on biological systems, including their interactions with enzymes and receptors.

Medicine: The compound may serve as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-fluorobenzyl chloride depends on its specific application. In nucleophilic substitution reactions, the benzyl chloride group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

  • 2,6-Dibromo-4-fluorobenzyl chloride
  • 2,6-Dibromo-3-chlorobenzyl chloride
  • 2,6-Dibromo-3-methylbenzyl chloride

Comparison: 2,6-Dibromo-3-fluorobenzyl chloride is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and physical properties. Compared to other similar compounds, the presence of a fluorine atom at the 3 position can enhance the compound’s stability and alter its interactions with nucleophiles and electrophiles.

Properties

IUPAC Name

1,3-dibromo-2-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-5-1-2-6(11)7(9)4(5)3-10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUYWCGUKKOHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-fluorobenzyl chloride
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3-fluorobenzyl chloride
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-3-fluorobenzyl chloride
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-3-fluorobenzyl chloride
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-3-fluorobenzyl chloride
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-3-fluorobenzyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.